4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 2092549-54-5
VCID: VC3201821
InChI: InChI=1S/C9H11ClFN3/c1-6-12-8(10)2-9(13-6)14-4-7(3-11)5-14/h2,7H,3-5H2,1H3
SMILES: CC1=NC(=CC(=N1)Cl)N2CC(C2)CF
Molecular Formula: C9H11ClFN3
Molecular Weight: 215.65 g/mol

4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine

CAS No.: 2092549-54-5

Cat. No.: VC3201821

Molecular Formula: C9H11ClFN3

Molecular Weight: 215.65 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine - 2092549-54-5

Specification

CAS No. 2092549-54-5
Molecular Formula C9H11ClFN3
Molecular Weight 215.65 g/mol
IUPAC Name 4-chloro-6-[3-(fluoromethyl)azetidin-1-yl]-2-methylpyrimidine
Standard InChI InChI=1S/C9H11ClFN3/c1-6-12-8(10)2-9(13-6)14-4-7(3-11)5-14/h2,7H,3-5H2,1H3
Standard InChI Key NTKKRDIKZTYTJD-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)Cl)N2CC(C2)CF
Canonical SMILES CC1=NC(=CC(=N1)Cl)N2CC(C2)CF

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine belongs to the class of substituted pyrimidines with an azetidine ring system. The compound features a pyrimidine core with three key substitutions:

  • A chloro group at position 4

  • An azetidin-1-yl group at position 6, which itself contains a fluoromethyl substituent at position 3

  • A methyl group at position 2

This molecular architecture shares similarities with several compounds documented in pharmaceutical research, particularly those that function as enzyme inhibitors. The presence of the azetidine ring is particularly noteworthy as similar structures appear in patents related to central nervous system (CNS) therapeutic agents .

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, we can estimate several key properties of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₉H₁₁ClFN₃Structural analysis
Molecular WeightApproximately 215.66 g/molCalculated from atomic weights
Physical StateLikely a crystalline solidCommon for similar pyrimidine derivatives
SolubilityPotentially limited water solubility; greater solubility in organic solventsBased on similar halogenated pyrimidines
StabilityLikely stable under standard conditionsBased on similar structures

Similar substituted pyrimidine compounds have demonstrated stability under normal laboratory conditions, though specific stability studies for this exact compound would require experimental verification.

Synthesis and Preparation

Challenges in Synthesis

The preparation of this compound presents several synthetic challenges:

  • Regioselective substitution on the pyrimidine ring

  • Introduction of the fluoromethyl group on the azetidine ring

  • Potential reactivity issues due to the strained four-membered azetidine ring

Patents concerning related structures suggest that these challenges can be addressed through careful selection of reaction conditions, including temperature control, solvent selection, and use of appropriate catalysts or bases .

Structural Relationship to Known Compounds

Comparison with Related Azetidine-Pyrimidine Compounds

The structure of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine bears resemblance to several compounds described in patent literature, particularly those investigated as phosphodiesterase (PDE) inhibitors. For example, compounds such as "2-[1-[6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpyrimidin-4-yl]azetidin-3-yl]-1h-benzimidazole" share the azetidine-pyrimidine structural motif .

The patent "US9365562B2 - 1,3 substituted azetidine PDE10 inhibitors" describes numerous compounds with azetidine rings connected to substituted pyrimidines, suggesting potential structural and functional relationships .

Structure-Activity Insights from Related Compounds

Based on the documented biological activities of structurally similar compounds, several potential structure-activity relationships can be hypothesized:

  • The azetidine-pyrimidine connection may contribute to specific enzyme binding profiles

  • The 4-chloro substituent potentially enhances membrane permeability

  • The fluoromethyl group may improve metabolic stability and binding affinity

  • The 2-methyl group could influence the electronic properties of the pyrimidine ring

These structure-activity insights are derived from general principles of medicinal chemistry and patterns observed in related compounds, rather than specific data for 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine itself.

Potential ActivityRationale
PDE10 InhibitionStructural similarity to documented PDE10 inhibitors containing azetidine-pyrimidine motifs
CNS ActivityRelated compounds are being investigated for central nervous system disorders
Enzyme InhibitionHalogenated pyrimidines often display diverse enzyme inhibitory profiles
Receptor ModulationThe structural features suggest potential interaction with various receptor systems

Research Challenges and Future Directions

Current Limitations in Research

Research on 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine faces several challenges:

  • Limited published data specific to this compound

  • Challenges in synthesizing and purifying azetidine-containing compounds

  • Need for comprehensive structure-activity relationship studies

  • Requirements for detailed pharmacokinetic and pharmacodynamic profiling

Future Research Opportunities

Future research directions for this compound could include:

  • Development of efficient synthetic routes

  • Comprehensive biological activity screening

  • Structure-activity relationship studies with systematic modifications

  • Investigation of potential therapeutic applications based on biological activity profiles

  • Exploration of drug delivery systems to optimize pharmacokinetic properties

Analytical Methods for Characterization

Spectroscopic Identification

Standard analytical techniques applicable to the characterization of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine would likely include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

    • ¹H NMR for proton environments

    • ¹³C NMR for carbon environments

    • ¹⁹F NMR to characterize the fluoromethyl group

  • Mass Spectrometry

    • Expected molecular ion peak around m/z 215

    • Characteristic fragmentation patterns likely including loss of the fluoromethyl group

  • Infrared Spectroscopy

    • Characteristic bands for C-N, C=N, C-F, and C-Cl bonds

Chromatographic Analysis

Purification and analysis would likely employ:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) for volatility assessment

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